molecular formula C8H10BrNO B1291641 2-Amino-2-(3-bromophenyl)ethanol CAS No. 188586-75-6

2-Amino-2-(3-bromophenyl)ethanol

Cat. No. B1291641
M. Wt: 216.07 g/mol
InChI Key: NWQRKZFQSCBVEY-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)ethanol is a chemical compound that is of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of adrenergic agents and cardiovascular drugs. The compound features an amino group and a bromophenyl group attached to an ethanol backbone, which makes it a versatile building block for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through lipase-catalyzed reactions, with hydrolysis yielding the best enantioselectivity . This indicates that enzymatic methods can be effective for producing enantiomerically pure compounds. Another study investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, which is structurally similar to 2-amino-2-(3-bromophenyl)ethanol, by hydrolysis and hydrogenolysis of an acetoxy derivative . Additionally, a new synthesis process for 2-(4-aminophenyl) ethanol was developed using β-phenylethanol as a starting material, achieving a high yield and purity through a four-step reaction sequence . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 2-amino-2-(3-bromophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of 2-amino-2-(3-bromophenyl)ethanol is characterized by the presence of functional groups that can participate in various chemical reactions. The amino group is a nucleophile that can engage in reactions with electrophiles, while the bromophenyl moiety can undergo nucleophilic aromatic substitution reactions. The hydroxyl group of the ethanol part can be involved in esterification or etherification reactions. The studies referenced do not directly analyze the molecular structure of 2-amino-2-(3-bromophenyl)ethanol, but they do provide information on similar compounds that can be extrapolated to understand the reactivity of this compound .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-amino-2-(3-bromophenyl)ethanol has been explored in the context of heterocyclic compound synthesis. For example, phenolic cyclization of a related compound, 2-amino-(3-hydroxyphenyl) ethanol, with cyclic ketones resulted in the formation of tetrahydro-1,1-spiroheterocycloisoquinolines . This suggests that 2-amino-2-(3-bromophenyl)ethanol could also participate in cyclization reactions to form heterocyclic structures, which are often found in pharmacologically active molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-2-(3-bromophenyl)ethanol are not detailed in the provided papers, the properties of structurally related compounds have been characterized. For instance, the high HPLC purity of 2-(4-aminophenyl) ethanol indicates that it is possible to obtain high-purity products through careful synthesis and purification processes . The presence of the bromine atom in 2-amino-2-(3-bromophenyl)ethanol would likely increase its molecular weight and influence its boiling point and density compared to non-brominated analogs. The amino and hydroxyl groups would contribute to the compound's solubility in polar solvents and its potential for hydrogen bonding, which could affect its crystallization and melting point properties.

Scientific Research Applications

Copper-Catalyzed Amination

The copper-catalyzed direct amination of ortho-functionalized haloarenes, including derivatives like 2-Amino-2-(3-bromophenyl)ethanol, is significant in organic chemistry. This process involves using sodium azide as the amino source in ethanol, leading to the synthesis of ortho-functionalized aromatic amines with good yields. Such amination is crucial for developing complex organic compounds (Haibo Zhao, H. Fu, R. Qiao, 2010).

Synthesis of Cardiovascular Drug Intermediates

2-Amino-2-(3-bromophenyl)ethanol plays a role in synthesizing key intermediates for cardiovascular drugs. Using β-phenylethanol as a raw material, a new synthesis process has been developed to produce 2-(4-aminophenyl) ethanol, a critical intermediate. This process involves esterification, nitrification, hydrolysis, and reduction, achieving a total yield of 66.4% and high purity, underscoring its industrial application value (Zhang Wei-xing, 2013).

Development of Trihexyphenidyl Analogs

Reactions involving derivatives like 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one and Grignard compounds have led to tertiary amino alcohols, which are analogs of Trihexyphenidyl. These compounds are synthesized in diethyl ether, yielding a series of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, demonstrating the versatility of bromophenyl derivatives in synthesizing novel organic compounds (A. U. Isakhanyan, G. Gevorgyan, G. Panosyan, 2008).

Synthesis of Chiral Amino Alcohols

The synthesis of novel polydentate chiral amino alcohols, including those derived from 5-bromo-2-dimethylamino-1-phenyl compounds, is another application. These compounds are synthesized from L-benzene glycine and N,N-dimethylaniline, indicating the significance of bromophenyl derivatives in creating chiral molecules for various applications (S. Kai, 2012).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Synthesis

Bromophenyl derivatives are also used in synthesizing beta-amino alcohols for HIV-1 non-nucleoside reverse transcriptase inhibitors. An example is the preparation of 4 beta-morpholinocaran-3 alpha-ol for the synthesis of DPC 963, a drug candidate. This application highlights the role of these compounds in developing pharmaceuticals (G. Kauffman et al., 2000).

Safety And Hazards


  • Hazard Statements : The compound poses minimal hazards. It is classified as a warning (H302-H315-H319-H335) according to the Globally Harmonized System (GHS).

  • Precautions : Handle with care, avoid inhalation, and protect eyes and skin.

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Research on 2-Amino-2-(3-bromophenyl)ethanol continues to explore its applications in organic synthesis, medicinal chemistry, and materials science. Future studies may focus on:



  • Developing more efficient synthetic routes.

  • Investigating its biological activity and potential as a drug lead.

  • Exploring its role in catalysis and functional materials.


Remember that this analysis is based on available information, and further research may reveal additional insights. If you need more specific details, consider consulting relevant scientific literature or experts in the field.


properties

IUPAC Name

2-amino-2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRKZFQSCBVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-bromophenyl)ethanol

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromo-phenyl)-oxirane (2.5 g, 12.6 mmol) in CH2Cl2 (20 mL) was added azidotrimethylsilane (2.5 mL, 18.84 mmol), followed by aluminium isopropoxide (256 mg, 1.26 mmol). The reaction mixture was stirred at room temperature for 18 h. Sodium potassium tartrate 1M (30 mL) was added, the aqueous layer was extracted with CH2Cl2, and the organic layers were dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the crude compound is purified by flash chromatography (10% EtOAc/Hex) to provide 2-azido-2-(3-bromo-phenyl)-ethanol (876 mg, 29%). To a solution of 2-azido-2-(3-bromo-phenyl)-ethanol (876 mg) in THF (10 mL) was added polymer supported triphenylphosphine (3 mmol/g) (2 g, 6 mmol), and the mixture was heated to 60° C. for 30 min. The polymer was then filtered and washed with CH2Cl2. The polymer was suspended in THF (20 mL) and concentrated NH4OH (10 mL) was added, and this mixture was agitated for 24 h. The polymer was filtered and the liquid phase was evaporated in vacuo to afford the title compound (110 mg, 14%).
Name
2-azido-2-(3-bromo-phenyl)-ethanol
Quantity
876 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HY Wang, K Huang, M De Jesús, S Espinosa… - Tetrahedron …, 2016 - Elsevier
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 20 www.sciencedirect.com
HY Wanga, K Huang - Tetrahedron. Asymmetry, 2016 - par.nsf.gov
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 0 par.nsf.gov

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